N-[(3S)-2-oxopyrrolidin-3-yl]formamide N-[(3S)-2-oxopyrrolidin-3-yl]formamide
Brand Name: Vulcanchem
CAS No.: 146679-04-1
VCID: VC11568571
InChI: InChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1
SMILES:
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol

N-[(3S)-2-oxopyrrolidin-3-yl]formamide

CAS No.: 146679-04-1

Cat. No.: VC11568571

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N-[(3S)-2-oxopyrrolidin-3-yl]formamide - 146679-04-1

Specification

CAS No. 146679-04-1
Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
IUPAC Name N-[(3S)-2-oxopyrrolidin-3-yl]formamide
Standard InChI InChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1
Standard InChI Key XZQFGMJAIGQKHP-BYPYZUCNSA-N
Isomeric SMILES C1CNC(=O)[C@H]1NC=O
Canonical SMILES C1CNC(=O)C1NC=O

Introduction

Chemical Structure and Stereochemical Properties

N-[(3S)-2-Oxopyrrolidin-3-yl]formamide (C₆H₁₀N₂O₂) features a five-membered pyrrolidinone ring with a formamide substituent at the (3S)-position. The pyrrolidinone ring adopts a puckered conformation, with the carbonyl group at position 2 contributing to partial double-bond character in the C–N bond, as observed in analogous amides . Spectroscopic studies of related compounds reveal infrared (IR) C=O stretching frequencies near 1675 cm⁻¹, slightly lower than typical ketones due to conjugation effects .

The (3S) configuration introduces chirality, critical for interactions in biological systems. Nuclear magnetic resonance (NMR) analysis of similar pyrrolidinone derivatives shows distinct methylene proton signals at ambient temperatures, coalescing into a single peak at elevated temperatures due to hindered rotation around the amide bond . This dynamic behavior underscores the compound’s fluxional nature, which influences its reactivity in synthetic pathways.

Synthesis and Reaction Pathways

Biocatalytic Desymmetrization

A prominent route to enantiopure N-[(3S)-2-oxopyrrolidin-3-yl]formamide derivatives involves biocatalytic desymmetrization using monoamine oxidase N (MAO-N) mutants. For example, MAO-N D5 catalyzes the oxidation of meso-pyrrolidines to chiral bicyclic imines with >99% enantiomeric excess (ee) . These imines serve as precursors for Ugi-type multicomponent reactions (U-3CR), enabling rapid assembly of complex proline derivatives.

Ugi-Type Multicomponent Reaction (U-3CR)

The U-3CR strategy combines three components:

  • N-Trifluoroacetyl-tert-leucine (2): A chiral carboxylic acid.

  • Chiral bicyclic imine (3): Derived from N-[(3S)-2-oxopyrrolidin-3-yl]formamide intermediates.

  • Isocyanide (4): Introduces nitrile functionality.

This reaction proceeds with high diastereoselectivity (>25:1 dr), driven by steric shielding from the gem-dimethyl group on the bicyclic imine . The product, a Ugi adduct, undergoes subsequent transformations (e.g., methanolysis, oxidation) to yield active pharmaceutical ingredients (APIs) like nirmatrelvir.

Table 1: Key Reaction Parameters for U-3CR

ParameterValue/DescriptionSource
Yield of Ugi adduct (12)68% isolated yield
Diastereomeric ratio (dr)>25:1
SolventMethanol
TemperatureRoom temperature

Physical and Spectroscopic Properties

Solubility and Partitioning

N-[(3S)-2-Oxopyrrolidin-3-yl]formamide exhibits high water solubility due to its polar amide and carbonyl groups. The partition coefficient (log P<sub>OW</sub>) of analogous compounds is approximately −0.85, indicating moderate hydrophilicity . This property facilitates its use in aqueous reaction media, as evidenced by its miscibility in methanol/water mixtures during U-3CR .

Spectroscopic Characterization

  • IR Spectroscopy: C=O stretches appear at ~1675 cm⁻¹, consistent with conjugated amides .

  • <sup>1</sup>H NMR: Distinct signals for methylene protons (δ 2.5–3.5 ppm) and formamide NH (δ 8.1 ppm) .

  • <sup>13</sup>C NMR: Carbonyl carbons resonate at δ 170–175 ppm, while the pyrrolidinone ring carbons appear between δ 25–50 ppm .

Applications in Pharmaceutical Synthesis

N-[(3S)-2-Oxopyrrolidin-3-yl]formamide derivatives are pivotal in synthesizing antiviral agents. For instance, nirmatrelvir—a component of Paxlovid—relies on a bicyclic proline residue constructed via U-3CR . The compound’s chiral center ensures precise stereochemical alignment required for protease inhibition, underscoring its role in COVID-19 therapeutics.

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